N-(azepan-4-yl)-N-cyclobutylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(azepan-4-yl)-N-cyclobutylacetamide is an organic compound that features a seven-membered azepane ring and a cyclobutyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azepan-4-yl)-N-cyclobutylacetamide typically involves the reaction of azepane with cyclobutylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Formation of Azepane: Azepane can be synthesized through the reduction of azepanone using a suitable reducing agent such as lithium aluminum hydride.
Reaction with Cyclobutylamine: The azepane is then reacted with cyclobutylamine in the presence of a catalyst to form the intermediate product.
Acetylation: The intermediate product is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(azepan-4-yl)-N-cyclobutylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amide derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced amide derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(azepan-4-yl)-N-cyclobutylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it a candidate for the synthesis of novel materials with specific mechanical and chemical properties.
Biological Research: It is used in studies investigating the interactions of cyclic amides with biological macromolecules.
Mechanism of Action
The mechanism by which N-(azepan-4-yl)-N-cyclobutylacetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(azepan-4-yl)-N-methylacetamide: Similar structure but with a methyl group instead of a cyclobutyl group.
N-(azepan-4-yl)-N-ethylacetamide: Contains an ethyl group in place of the cyclobutyl group.
N-(azepan-4-yl)-N-propylacetamide: Features a propyl group instead of the cyclobutyl group.
Uniqueness
N-(azepan-4-yl)-N-cyclobutylacetamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
1804129-47-2 |
---|---|
Molecular Formula |
C12H22N2O |
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N-(azepan-4-yl)-N-cyclobutylacetamide |
InChI |
InChI=1S/C12H22N2O/c1-10(15)14(11-4-2-5-11)12-6-3-8-13-9-7-12/h11-13H,2-9H2,1H3 |
InChI Key |
WGOYOQVDTMEVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1CCC1)C2CCCNCC2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.